molecular formula C28H41Li3N7O18P3S- B11816844 CID 162368069

CID 162368069

Cat. No.: B11816844
M. Wt: 909.6 g/mol
InChI Key: FCKQHPPESSDSRE-ZUXPJZQASA-M
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Description

The compound with the identifier “CID 162368069” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 162368069 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include deoxofluorination reagents like bis(2-methoxyethyl)aminosulfur trifluoride, which is known for its versatility in converting alcohols, aldehydes, and carboxylic acids into fluorinated derivatives . The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used.

Scientific Research Applications

CID 162368069 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex fluorinated compounds and nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals . In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic effects and mechanisms of action. Additionally, this compound may have industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 162368069 involves its interaction with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid exert their effects by competitively inhibiting the activation of plasminogen, thereby reducing fibrinolysis . The exact molecular targets and pathways for this compound would require further experimental validation to determine its specific effects and potential therapeutic applications.

Comparison with Similar Compounds

CID 162368069 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with fluorinated derivatives and nitrogen-containing heterocycles. For example, bis(2-methoxyethyl)aminosulfur trifluoride is a related compound known for its enhanced thermal stability and effectiveness in organic synthesis

Properties

Molecular Formula

C28H41Li3N7O18P3S-

Molecular Weight

909.6 g/mol

InChI

InChI=1S/C21H36N7O16P3S.C7H6O2.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;8-7(9)6-4-2-1-3-5-6;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1-5H,(H,8,9);;;/p-1/t11-,14-,15-,16?,20-;;;;/m1..../s1

InChI Key

FCKQHPPESSDSRE-ZUXPJZQASA-M

Isomeric SMILES

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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